molecular formula C11H10N4 B3349381 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone CAS No. 2165-08-4

1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone

Cat. No.: B3349381
CAS No.: 2165-08-4
M. Wt: 198.22 g/mol
InChI Key: NDAMGTHRZRHUGJ-UHFFFAOYSA-N
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Description

1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone: is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone typically involves the condensation of naphth[1,2-D]imidazol-2-one with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphth[1,2-D]imidazol-2-one derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted naphth[1,2-D]imidazol-2-one derivatives with various functional groups.

Scientific Research Applications

Chemistry: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its unique structure allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer treatment.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s cytotoxic activity is believed to be due to its ability to induce apoptosis in cancer cells by disrupting cellular pathways and causing oxidative stress.

Comparison with Similar Compounds

    1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with similar chemical properties.

    2H-Naphth[1,2-D]imidazole-2-thione: A sulfur-containing analog with different reactivity.

    5-Amino-1,3-dihydro-2H-naphtho[1,2-D]imidazol-2-one: An amino-substituted derivative with unique biological activity.

Uniqueness: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone stands out due to its hydrazone functional group, which imparts unique reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a fluorescent probe make it a valuable compound in various research fields.

Properties

IUPAC Name

3H-benzo[e]benzimidazol-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-15-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAMGTHRZRHUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483775
Record name AGN-PC-0NIC2W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165-08-4
Record name AGN-PC-0NIC2W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Reactant of Route 3
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Reactant of Route 4
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Reactant of Route 5
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Reactant of Route 6
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone

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